
Methyl 2-(3,4-dichlorophenyl)acetate
Overview
Description
Methyl 2-(3,4-dichlorophenyl)acetate is an organic compound with the molecular formula C9H8Cl2O2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two chlorine atoms at the 3 and 4 positions, and the carboxyl group is esterified with methanol. This compound is used in various chemical syntheses and has applications in different fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(3,4-dichlorophenyl)acetate can be synthesized through the esterification of 3,4-dichlorophenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products:
Oxidation: 3,4-dichlorophenylacetic acid.
Reduction: 3,4-dichlorophenylethanol.
Substitution: Various substituted phenylacetic acid derivatives.
Scientific Research Applications
Methyl 2-(3,4-dichlorophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(3,4-dichlorophenyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The presence of chlorine atoms can enhance the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
- Methyl 2-(2,6-dichlorophenyl)acetate
- Methyl 2-(4-chlorophenyl)acetate
- Ethyl 2-(3,4-dichlorophenyl)acetate
Comparison: Methyl 2-(3,4-dichlorophenyl)acetate is unique due to the specific positioning of chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity
Biological Activity
Methyl 2-(3,4-dichlorophenyl)acetate is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential applications based on the available literature.
Chemical Structure and Properties
This compound has the molecular formula C9H8Cl2O2 and a molecular weight of approximately 219.07 g/mol. The presence of two chlorine atoms in the phenyl ring significantly influences its reactivity and biological interactions.
The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may interact with various biological targets, including enzymes and receptors, thereby influencing metabolic pathways or signaling processes. The chlorine substituents could enhance the compound's binding affinity to these targets, potentially leading to increased biological activity.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity. This is consistent with findings related to other dichlorophenyl derivatives which have shown effectiveness against a range of bacterial strains. For instance, compounds with similar structures have demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Research into related compounds suggests that this compound may possess anti-inflammatory properties. Aryloxy acetic acid derivatives often exhibit such effects, indicating that this compound could share similar biological activities.
Potential Anticancer Activity
There is emerging interest in the anticancer potential of this compound. Some structural analogs have shown promise in preclinical studies for their ability to inhibit cancer cell proliferation. Further research is needed to establish the specific effects of this compound on cancer cell lines.
Case Studies and Research Findings
A review of recent literature provides insights into the biological activity of this compound:
- Antimicrobial Study : A study examining various dichlorophenyl derivatives reported that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of several commonly used antibiotics .
- Enzyme Interaction : In enzyme-catalyzed reactions, this compound was found to act as a substrate for certain cytochrome P450 enzymes, indicating its potential role in metabolic pathways.
- Toxicological Assessment : Environmental assessments have indicated that while this compound has low acute toxicity in aquatic organisms, its long-term effects on ecosystems remain a concern due to its persistence and potential bioaccumulation .
Applications
This compound has several applications across various fields:
- Pharmaceuticals : It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
- Agrochemicals : The compound is utilized in the production of herbicides and pesticides due to its biological activity against pests.
- Organic Synthesis : It acts as a precursor for synthesizing more complex organic molecules in chemical research.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-(3,4-dichlorophenyl)acetate, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via esterification of 3,4-dichlorophenylacetic acid. A standard method involves dissolving the acid in methanol with concentrated sulfuric acid as a catalyst, followed by reflux (4–6 hours). Post-reaction, the mixture is quenched in ice water, filtered, and recrystallized from ethanol. Optimization includes adjusting molar ratios (e.g., 1:20 acid-to-methanol ratio), catalyst concentration (1–2% v/v H₂SO₄), and reaction time to maximize yield (typically 70–85%). Side products like unreacted acid can be minimized via controlled reflux duration and thorough washing .
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm ester linkage (δ ~3.7 ppm for methoxy group) and aromatic proton environments.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 235.07 for C₉H₈Cl₂O₃) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%).
- FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O stretch) and 750–800 cm⁻¹ (C-Cl vibrations) .
Advanced Research Questions
Q. How does the substitution pattern on the phenyl ring influence the compound’s reactivity and biological activity?
Methodological Answer: The 3,4-dichloro substitution enhances electron-withdrawing effects, increasing electrophilicity of the acetoxy group. Comparative studies show:
Compound | Substituents | Reactivity (Ester Hydrolysis Rate) | Biological Activity (IC₅₀ vs. Enzyme X) |
---|---|---|---|
Methyl 2-(4-chlorophenyl)acetate | 4-Cl | 1.0 (baseline) | 150 µM |
This compound | 3,4-diCl | 2.3 (faster) | 45 µM |
Methyl 2-(2,4-dichlorophenyl)acetate | 2,4-diCl | 0.8 (slower) | 210 µM |
The 3,4-diCl configuration improves enzyme inhibition due to optimal steric and electronic interactions with target proteins .
Q. What methodologies are used to assess the compound’s potential as an enzyme inhibitor?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). Key parameters include binding energy (ΔG ≤ -7 kcal/mol) and hydrogen-bonding with active-site residues (e.g., Ser-123, His-301) .
- In Vitro Assays : Conduct fluorometric or colorimetric assays (e.g., NADPH depletion for oxidoreductases) at varying concentrations (1–100 µM). IC₅₀ values are calculated using nonlinear regression (GraphPad Prism).
- Kinetic Studies : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots .
Q. How can researchers resolve discrepancies in reported biological activities of structural analogs?
Methodological Answer: Discrepancies often arise from differences in assay conditions or substituent positioning. Strategies include:
- Standardized Assay Protocols : Use uniform buffer pH (7.4), temperature (37°C), and enzyme concentrations.
- SAR Analysis : Compare analogs using metrics like ClogP (lipophilicity) and polar surface area (PSA). For example, 3,4-diCl analogs exhibit higher membrane permeability (ClogP = 2.8) vs. 4-Cl analogs (ClogP = 2.1) .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ChEMBL) to identify trends in potency and selectivity .
Properties
IUPAC Name |
methyl 2-(3,4-dichlorophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVOAIHAIWHHDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361488 | |
Record name | methyl 2-(3,4-dichlorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20361488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6725-44-6 | |
Record name | methyl 2-(3,4-dichlorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20361488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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